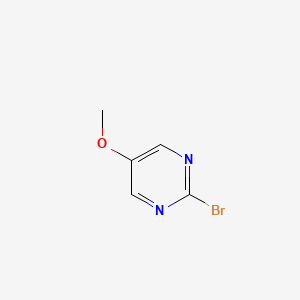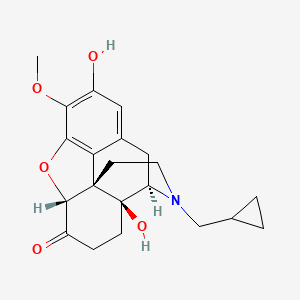
1-Fluoro-3,5-diiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3,5-diiodobenzene is an aromatic compound with the molecular formula C6H3FI2. It is characterized by the presence of two iodine atoms at positions 3 and 5 and one fluorine atom at position 1 on the benzene ring.
Preparation Methods
1-Fluoro-3,5-diiodobenzene can be synthesized through several routes:
Hydroiodination of Fluoroarene: This method involves the addition of iodine to a fluorinated benzene derivative.
Iodination of Fluorinated Benzene: Direct iodination of a fluorinated benzene can be achieved using iodine and a suitable oxidizing agent.
Palladium-Catalyzed Direct C-H Activation: This method involves the activation of the C-H bond in the presence of a palladium catalyst, followed by iodination.
Chemical Reactions Analysis
1-Fluoro-3,5-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where they react with aryl boronic acids in the presence of a palladium catalyst to form new aryl derivatives.
Addition Reactions: The compound can undergo addition reactions, where new atoms or groups are added to the benzene ring.
Elimination Reactions: Elimination reactions can occur, leading to the removal of atoms or groups from the benzene ring.
Common reagents used in these reactions include palladium catalysts, aryl boronic acids, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3,5-diiodobenzene has wide applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new biochemical probes and imaging agents.
Industry: The compound is used in the production of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-fluoro-3,5-diiodobenzene involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it participates in.
Comparison with Similar Compounds
1-Fluoro-3,5-diiodobenzene can be compared with other halogenated benzenes, such as:
Fluorobenzene: Contains a single fluorine atom on the benzene ring.
Chlorobenzene: Contains a single chlorine atom on the benzene ring.
Bromobenzene: Contains a single bromine atom on the benzene ring.
Iodobenzene: Contains a single iodine atom on the benzene ring.
The uniqueness of this compound lies in the presence of both fluorine and iodine atoms, which impart distinct chemical properties and reactivity compared to other halogenated benzenes.
Properties
IUPAC Name |
1-fluoro-3,5-diiodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FI2/c7-4-1-5(8)3-6(9)2-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZSQOZKFAENLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FI2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697870 |
Source


|
| Record name | 1-Fluoro-3,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123629-53-8 |
Source


|
| Record name | 1-Fluoro-3,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7h-isoxazolo[4,5-c]pyrazolo[1,2-a]pyridazine](/img/structure/B569339.png)










